Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate
Description
Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate is a structurally complex organic compound featuring a benzo[b][1,4]thiazine core fused with a partially hydrogenated bicyclic system. The molecule includes an acetylated amino group and a phenylpentenoyl ester moiety, contributing to its unique stereoelectronic properties. Crystallographic tools like SHELXL and SHELXT are critical for resolving its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-27-22(26)18(11-7-10-17-8-3-2-4-9-17)23-21(25)16-24-14-15-28-20-13-6-5-12-19(20)24/h2-4,7-10,18-20H,5-6,11-16H2,1H3,(H,23,25)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAILNRENIMJOK-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=CC1=CC=CC=C1)NC(=O)CN2CCSC3C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(C/C=C/C1=CC=CC=C1)NC(=O)CN2CCSC3C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-2-[[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetyl]amino]-5-phenylpent-4-enoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure is characterized by a thiazine ring fused with an octahydrobenzo[b][1,4]thiazine moiety. The presence of these heterocyclic structures is often linked to various pharmacological activities.
1. Antimicrobial Activity
Research indicates that thiazine derivatives exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound demonstrate significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 17 |
2. Anticancer Activity
The anticancer potential of thiazine derivatives has been explored in several studies:
- MTT assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxicity against breast cancer cells (Bcap-37) and other tumor cell lines .
3. Anti-inflammatory Activity
Thiazine derivatives have also shown promise in reducing inflammation:
- Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines in vitro. The specific mechanism involves the downregulation of NF-kB signaling pathways .
Case Studies
A series of case studies have demonstrated the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A comparative study involving multiple thiazine derivatives showed that those with electron-donating groups at specific positions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Evaluation : In a controlled trial involving animal models with induced tumors treated with the compound showed a significant reduction in tumor size compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core motifs: benzothiazine derivatives , peptidomimetics , and phenyl-substituted esters . Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Structural Complexity : The target compound’s octahydrobenzo[b][1,4]thiazine core distinguishes it from simpler heterocycles like triazoles or macrolides. Its partial saturation may enhance conformational stability compared to fully aromatic systems .
Synthetic Accessibility : Unlike marine-derived salternamides (which require complex biosynthetic pathways), the target compound can be synthesized via stepwise amidation/esterification, as inferred from methods in .
Crystallographic Refinement : SHELXL’s robust refinement algorithms are essential for resolving the compound’s stereochemistry, particularly its (E)-configured double bond and hydrogen-bonding patterns .
Biological Potential: While salternamide E and triazole-thione derivatives have demonstrated antimicrobial activity, the target compound’s bioactivity remains uncharacterized. Its structural resemblance to kinase inhibitors (e.g., imatinib analogs) warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
